Spirit yellow

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

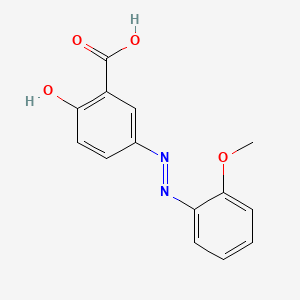

Spirit yellow is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Composition and Properties

Spirit Yellow primarily consists of amine salts of chromium complexes derived from the coupling of anthranilic acid diazo with phenyl methyl pyrazolone sulfonic acid. Its structure allows it to dissolve in various organic solvents, making it suitable for diverse applications. The dye is known for its initial solubility in solvents like ethanol and methanol, although it can suffer from stability issues over time, leading to sedimentation and changes in dye strength .

Key Applications

-

Inks and Coatings

- This compound is widely used in the production of inks for printing and coatings for various surfaces due to its vibrant color and compatibility with different solvents. It is particularly effective in metal foils and varnishes, providing a durable and aesthetic finish.

-

Plastics

- The dye is employed in coloring plastic materials, enhancing their visual appeal while maintaining the integrity of the plastic's physical properties. Its ability to dissolve in organic solvents makes it an ideal candidate for this application.

-

Food Industry

- In certain regions, this compound is utilized as a food colorant. It is important to note that regulations vary by country regarding its use in food products. In the EU, for instance, it is classified under E104 and is permitted in various food items . However, concerns about potential health effects have led to ongoing evaluations by food safety authorities.

-

Cosmetics

- This compound finds applications in cosmetics as a coloring agent. Its stability in formulations makes it suitable for products like lipsticks and creams where consistent color retention is crucial.

Case Study 1: Use in Ink Formulations

A study evaluated the performance of this compound in ink formulations for printing on various substrates. The results indicated that inks containing this compound exhibited excellent adhesion and brightness compared to those using alternative dyes. The stability tests showed that while initial solubility was high, prolonged storage led to sedimentation issues that required formulation adjustments to maintain quality.

Case Study 2: Food Coloring Regulations

Research conducted on the use of this compound as a food additive highlighted significant regulatory differences across countries. In Europe, it was found to be safe within established limits; however, studies have shown mixed results regarding its impact on hyperactivity in children. This has prompted further investigation into its long-term effects and safety profiles .

Data Tables

| Application Area | Specific Uses | Regulatory Status |

|---|---|---|

| Inks | Printing inks for paper and plastic | Generally accepted with stability concerns |

| Plastics | Colorant for packaging materials | Approved for use |

| Food Industry | Food coloring (E104) | Permitted in the EU; banned in some regions |

| Cosmetics | Colorants for creams and makeup | Approved with safety assessments |

Analyse Chemischer Reaktionen

Tautomerism and Structural Dynamics

Quinoline Yellow SS exists as two tautomers:

-

Keto form : Dominant in nonpolar solvents.

-

Enol form : Stabilized by intramolecular hydrogen bonding.

Recent spectroscopic studies confirm excited-state intramolecular proton transfer (ESIPT) , enhancing photostability by dissipating UV energy .

Sulfonation to Produce Quinoline Yellow WS

Treatment of Quinoline Yellow SS with sulfonating agents introduces sulfonate groups, converting it into the water-soluble derivative Quinoline Yellow WS .

| Property | Quinoline Yellow SS | Quinoline Yellow WS |

|---|---|---|

| Solubility | Nonpolar solvents | Water |

| Sulfonate groups | 0 | 1–3 (primarily 2) |

| Absorption wavelength | 416 nm | Similar |

Applications : WS is used in food (E104), cosmetics, and pharmaceuticals in regions permitting its use .

Thermal Stability and Decomposition

-

Decomposition : Above 240°C, emits toxic fumes (CO, CO₂, NOₓ) .

-

Incompatibilities : Reacts violently with strong oxidizers (e.g., peroxides) and acids, necessitating careful handling .

Photostability and ESIPT Mechanism

The ESIPT behavior facilitates radiationless decay of absorbed UV energy, reducing photodegradation. This property makes it suitable for outdoor applications (e.g., automotive coatings) .

Eigenschaften

CAS-Nummer |

6408-41-9 |

|---|---|

Molekularformel |

C14H12N2O4 |

Molekulargewicht |

272.26 g/mol |

IUPAC-Name |

2-hydroxy-5-[(2-methoxyphenyl)diazenyl]benzoic acid |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-5-3-2-4-11(13)16-15-9-6-7-12(17)10(8-9)14(18)19/h2-8,17H,1H3,(H,18,19) |

InChI-Schlüssel |

QNNHJQIDIIIMHV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O |

Kanonische SMILES |

COC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O |

Key on ui other cas no. |

6408-41-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.